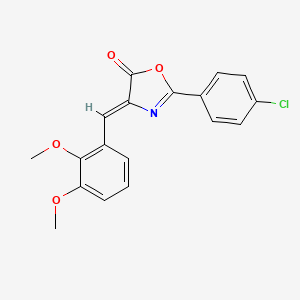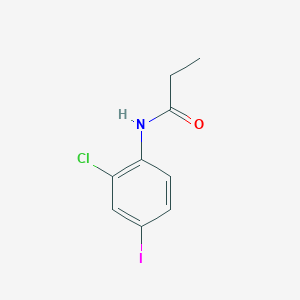
N-(2-chloro-4-iodophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)propanamide, also known as CI-977, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been extensively studied for its potential use in pain management.
Mecanismo De Acción
N-(2-chloro-4-iodophenyl)propanamide acts as a selective agonist for the delta opioid receptor. This receptor is primarily located in the spinal cord and brain, and is involved in the modulation of pain perception. Activation of the delta opioid receptor by N-(2-chloro-4-iodophenyl)propanamide leads to the inhibition of pain signaling pathways, resulting in analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of neurotransmitter release, regulation of immune function, and modulation of cardiovascular function. However, the precise mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-chloro-4-iodophenyl)propanamide for lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for precise modulation of pain signaling pathways without affecting other systems. However, one limitation of N-(2-chloro-4-iodophenyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-4-iodophenyl)propanamide. One area of interest is the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of neuropathic pain, which is notoriously difficult to manage with current therapies. Additionally, there is interest in exploring the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of addiction, as it has been shown to have a lower potential for abuse and addiction compared to other opioids. Finally, there is interest in developing more potent and selective delta opioid receptor agonists based on the structure of N-(2-chloro-4-iodophenyl)propanamide. These compounds may have even greater therapeutic potential for pain management and other applications.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-iodophenyl)propanamide involves the reaction of 2-chloro-4-iodobenzoic acid with thionyl chloride to form 2-chloro-4-iodobenzoyl chloride. This intermediate is then reacted with 2-aminopropanamide to give the final product, N-(2-chloro-4-iodophenyl)propanamide. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)propanamide has been extensively studied for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive alternative for pain management.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSVWJEZEZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6106711 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)
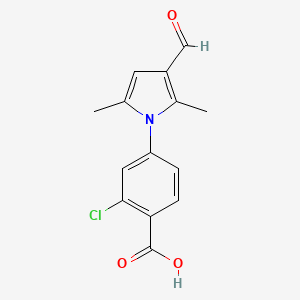

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
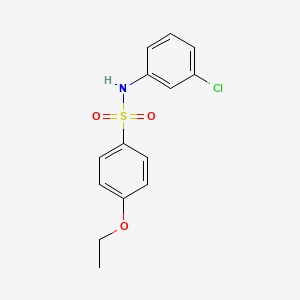
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)
![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)

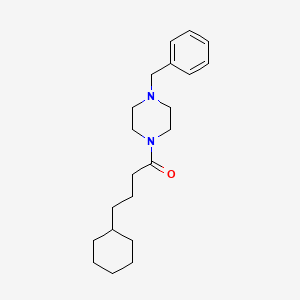
![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)
